![molecular formula C16H9ClN2S B2363881 (E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile CAS No. 157946-24-2](/img/structure/B2363881.png)
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile
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Description
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile, also known as BTA-EG6, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. BTA-EG6 is a member of the benzo[d]thiazole family, which has been widely studied for its biological and pharmacological properties. In
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound has been synthesized through various techniques, including microwave-assisted Knoevenagel condensation under solvent-free conditions, demonstrating moderate yields and good purity (Trilleras et al., 2011).
Chemical Reduction : It can be reduced with lithium aluminum hydride in dry ether to afford derivatives with varying yields. The structure of one such derivative was confirmed via X-ray diffraction analysis (Frolov et al., 2005).
Acrylonitrile Configuration : The configuration of the acrylonitrile double bond in these compounds has been a subject of study, with theoretical studies suggesting the E isomer's stability (Trilleras et al., 2011).
Biological and Pharmacological Activities
Acetylcholinesterase Inhibition : A class of (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles, including the mentioned compound, has been identified as selective inhibitors of acetylcholinesterase (AChE), with competitive inhibition patterns suggested (De la Torre et al., 2012).
Cancer Cell Line Studies : Some derivatives of this compound have shown cytotoxic potency against human cancer cell lines, indicating potential applications in cancer treatment research (Saczewski et al., 2004).
Antibacterial and Antifungal Properties : Certain derivatives have been explored for their antibacterial and antifungal properties, showing selective activity against various bacterial and fungal strains (Shanmugapriya et al., 2021).
Material Science and Sensing Applications
Fluorescent Chemosensor for Cyanide : Derivatives of this compound have been used as fluorescent chemosensors for cyanide anions in aqueous media, displaying strong fluorescent responses upon cyanide addition (Nagamani et al., 2020).
Corrosion Inhibition : Thiazole derivatives, including those related to this compound, have been evaluated as corrosion inhibitors for steel in hydrochloric acid solutions, suggesting their potential in material protection applications (Yadav et al., 2015).
Detection of Bisulfite in Food Samples : A fluorescent probe based on a derivative of this compound has been developed for detecting bisulfite in food samples such as sugar and red wine (Chen et al., 2019).
properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2S/c17-13-7-5-11(6-8-13)9-12(10-18)16-19-14-3-1-2-4-15(14)20-16/h1-9H/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFXVNGXQXIMII-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(C=C3)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=C(C=C3)Cl)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile |
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